

# The Early Discovery and Development of ARRY-403: A Technical Overview

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## Compound of Interest

Compound Name: **AMG-151**

Cat. No.: **B1665974**

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Boulder, Colorado - ARRY-403, also known as **AMG-151**, emerged from the laboratories of Array BioPharma as a potent, orally-active small molecule activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase presented a promising therapeutic target for the treatment of Type 2 Diabetes Mellitus. This technical guide provides an in-depth overview of the early discovery and development of ARRY-403, detailing its mechanism of action, preclinical evaluation, and clinical progression, culminating in its eventual discontinuation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the logical framework of its development pipeline.

## Core Compound Details

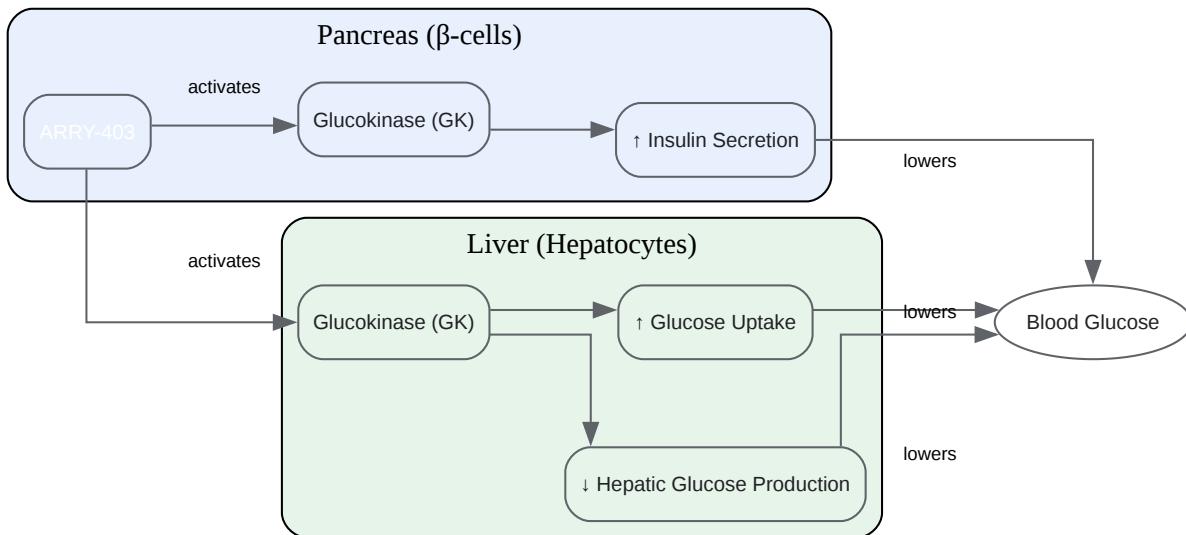
Property	Value
IUPAC Name	(1S)-1-[5-[[3-[(2-methylpyridin-3-yl)oxy]-5-(pyridin-2-ylsulfanyl)pyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol[1]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> N <sub>6</sub> O <sub>3</sub> S <sub>2</sub> [1][2]
Molecular Weight	454.5 g/mol [1]
SMILES	CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=C C=CC=N3)NC4=NC(=NS4)--INVALID-LINK-- O[1]
InChI Key	PCOMIRCNMMNOAP-CQSZACIVSA-N[1][2]
Synonyms	ARRY-403, AMG-151[1]

## Mechanism of Action: A Dual Approach to Glucose Control

ARRY-403 functions as an allosteric activator of glucokinase, the body's primary glucose sensor. Glucokinase plays a pivotal role in glucose metabolism through a dual mechanism of action, primarily in the pancreas and the liver.

- In the Pancreas: Glucokinase in pancreatic  $\beta$ -cells acts as the primary sensor for elevated blood glucose levels. Its activation triggers a cascade of events leading to the secretion of insulin. By enhancing the activity of glucokinase, ARRY-403 was designed to increase the sensitivity of  $\beta$ -cells to glucose, thereby promoting insulin release in a glucose-dependent manner.[3]
- In the Liver: The liver is a key organ for glucose storage and production. Glucokinase in hepatocytes facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis (storage) and glycolysis. Activation of hepatic glucokinase by ARRY-403 was intended to increase glucose uptake by the liver and suppress hepatic glucose production, thus contributing to lower blood glucose levels.[3]

This dual action positioned ARRY-403 as a promising agent for addressing the core pathophysiological defects in Type 2 Diabetes: impaired insulin secretion and excessive hepatic glucose output.



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*Signaling pathway of ARRY-403 in the pancreas and liver.*

## Preclinical Development In Vitro and In Vivo Efficacy

Preclinical studies demonstrated that ARRY-403 was a potent and highly glucose-dependent glucokinase activator.<sup>[3]</sup> In multiple well-established in vivo models of Type 2 diabetes, ARRY-403 showed significant efficacy in controlling both fasting and postprandial glucose levels.<sup>[3]</sup> The onset of action was rapid, with maximal efficacy observed within five to eight days of administration.<sup>[3]</sup>

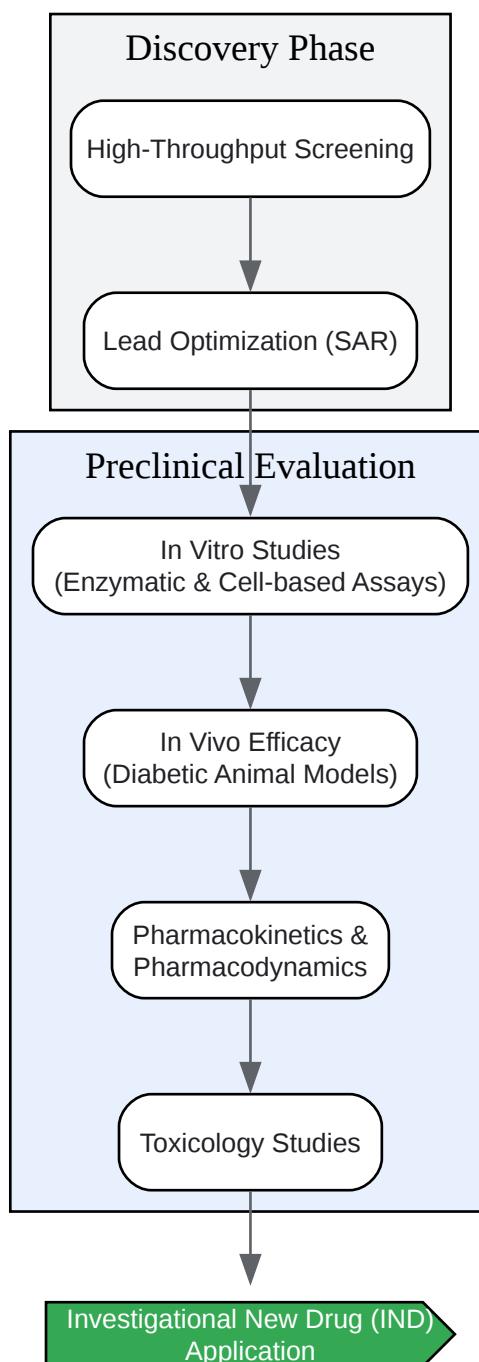
Furthermore, preclinical data indicated that ARRY-403 could provide additional glucose control when used in combination with existing standard-of-care diabetes medications such as metformin, DPP-4 inhibitors, and PPAR $\gamma$  agonists.<sup>[3]</sup> Notably, these studies reported no

adverse effects on body weight, plasma triglycerides, or total cholesterol, either as a monotherapy or in combination regimens.[3]

## Experimental Protocols: Preclinical

While specific, detailed protocols from the preclinical studies are not publicly available, the general methodologies for evaluating a novel glucokinase activator like ARRY-403 would have likely included:

- Enzymatic Assays: To determine the potency and activation kinetics of ARRY-403 on purified glucokinase enzyme. These assays would measure the rate of glucose phosphorylation in the presence of varying concentrations of the compound and glucose.
- Cell-based Assays: Using pancreatic islet cells or hepatocyte cell lines to assess the effect of ARRY-403 on insulin secretion and glucose uptake in a cellular context.
- In Vivo Efficacy Models: Utilizing animal models of Type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or db/db mouse. These studies would involve oral administration of ARRY-403 and monitoring of key parameters like blood glucose levels (fasting and post-meal), plasma insulin, and HbA1c over a defined treatment period.
- Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ARRY-403 in preclinical species such as rats and dogs. This would involve analyzing plasma and tissue concentrations of the drug and its metabolites over time after oral and intravenous administration.



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*A generalized workflow for the preclinical development of a drug candidate like ARRY-403.*

## Clinical Development

Based on the promising preclinical data, Array BioPharma advanced ARRY-403 into human clinical trials in the first half of 2009.<sup>[4]</sup>

## Phase 1 Clinical Trial (NCT00952198)

A Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with Type 2 diabetes.[\[5\]](#)

Study Design:

- Duration: 10-day dosing period.[\[5\]](#)
- Primary Objectives: To characterize the safety profile of ARRY-403 and to determine its pharmacokinetic properties.[\[5\]](#)
- Secondary Objectives: To assess the effect of ARRY-403 on glycemic control, including its impact on an oral glucose tolerance test (OGTT).[\[5\]](#)

The top-line results from this trial were positive, with ARRY-403 meeting its primary and secondary endpoints for safety, pharmacokinetics, and glucose control.

## Phase 2a Clinical Trial

Following the successful Phase 1 study, a randomized, placebo-controlled Phase 2a study was conducted to evaluate the dose-effect relationship of ARRY-403 (**AMG-151**) on fasting plasma glucose (FPG) in 236 patients with Type 2 diabetes who were also being treated with metformin.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Study Design:

- Duration: 28 days.[\[6\]](#)[\[8\]](#)
- Dosing Regimens:
  - Twice daily (BID): 50 mg, 100 mg, or 200 mg.[\[6\]](#)[\[8\]](#)
  - Once daily (QD): 100 mg, 200 mg, or 400 mg.[\[6\]](#)[\[8\]](#)
- Primary Endpoint: Change in fasting plasma glucose from baseline to day 28.[\[8\]](#)

Key Findings:

- A significant linear dose-dependent reduction in FPG was observed with the twice-daily (BID) dosing regimen ( $p = 0.004$ ).[\[6\]](#)[\[8\]](#)
- No significant trend in FPG reduction was observed with the once-daily (QD) regimen.[\[6\]](#)[\[8\]](#)
- However, the administration of ARRY-403 was associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Dosing Regimen	Change in Fasting Plasma Glucose (FPG)	Adverse Events
Twice Daily (BID)	Significant, dose-dependent reduction	Increased incidence of hypoglycemia and hypertriglyceridemia
Once Daily (QD)	No significant reduction	Increased incidence of hypoglycemia and hypertriglyceridemia

## Discontinuation of Development

Despite showing efficacy in reducing fasting plasma glucose, the development of ARRY-403 was ultimately discontinued. While an official, detailed reason for the discontinuation has not been publicly released by Array BioPharma (now a subsidiary of Pfizer), the observed increased incidence of hypoglycemia and hypertriglyceridemia in the Phase 2a trial were significant safety concerns that likely contributed to this decision.[\[7\]](#) These adverse effects have been a common challenge for the broader class of glucokinase activators.

## Conclusion

ARRY-403 was a promising glucokinase activator that demonstrated a clear mechanism of action and preclinical efficacy in models of Type 2 diabetes. Its early clinical development showed potential for glucose lowering in patients. However, the emergence of adverse events, specifically hypoglycemia and hypertriglyceridemia, highlighted the therapeutic window challenges associated with systemic glucokinase activation. The journey of ARRY-403 provides valuable insights for the scientific community into the complexities of targeting central metabolic

pathways and underscores the critical importance of balancing efficacy with a favorable safety profile in the development of novel antidiabetic agents.

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